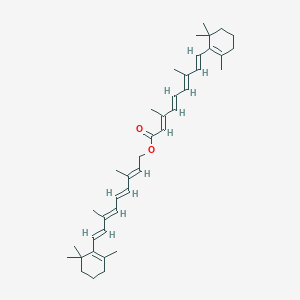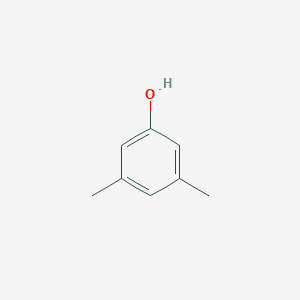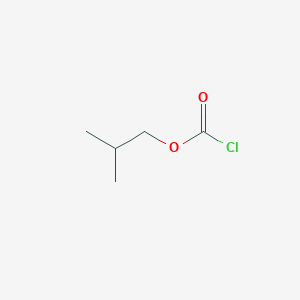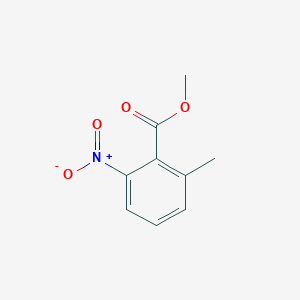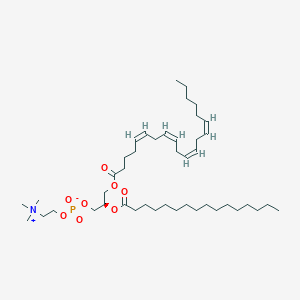
PC(20:4(5Z,8Z,11Z,14Z)/16:0)
Overview
Description
PC(20:4(5Z,8Z,11Z,14Z)/16:0) is a type of phosphatidylcholine (PC), a major component of biological membranes . It has a saturated chain (16:0) at the sn-1 position and an unsaturated chain (20:4) at the sn-2 position . The unsaturated chain contains four cis double bonds, making it a polyunsaturated fatty acid .
Synthesis Analysis
Phosphatidylcholines like PC(20:4(5Z,8Z,11Z,14Z)/16:0) are typically synthesized through the Kennedy pathway . This pathway involves the stepwise addition of three molecules to glycerol: first a fatty acid, then another fatty acid, and finally a phosphocholine .
Molecular Structure Analysis
The molecular formula of PC(20:4(5Z,8Z,11Z,14Z)/16:0) is C44H80NO8P . It contains a glycerol backbone, two fatty acid chains, and a phosphocholine head group . The fatty acid chains are attached to the glycerol backbone via ester bonds, and the phosphocholine group is attached via a phosphoester bond .
Chemical Reactions Analysis
As a phospholipid, PC(20:4(5Z,8Z,11Z,14Z)/16:0) can participate in various chemical reactions. For example, it can be hydrolyzed by phospholipases to produce fatty acids and other products . It can also undergo transacylation reactions, where one of its fatty acid chains is replaced by another .
Physical And Chemical Properties Analysis
The physical and chemical properties of PC(20:4(5Z,8Z,11Z,14Z)/16:0) are influenced by its structure. For example, the presence of the polyunsaturated fatty acid chain can affect the fluidity of the membrane . The phosphocholine head group gives the molecule a zwitterionic character, allowing it to interact with both lipids and water .
Scientific Research Applications
Autism Research
The compound has been used in the study of Autism Spectrum Disorders (ASDs). In a study conducted on a BTBR mouse model of autism, it was found that abnormal metabolites, including PC(20:4(5Z,8Z,11Z,14Z)/16:0), in the cerebral cortex were involved in the pathogenesis of autism .
Metabolomic Analysis
PC(20:4(5Z,8Z,11Z,14Z)/16:0) is used in untargeted metabolomic analysis. This type of analysis aims to characterize metabolic changes in biological samples. In the aforementioned autism study, an untargeted metabolomic approach based on UPLC-Q-TOF/MS was used .
Lipid Metabolism Studies
Changes in the levels of this compound were found to be closely related to perturbations in lipid metabolism . Therefore, it can be used in research focused on understanding lipid metabolism.
Energy Metabolism Studies
The compound is also associated with energy metabolism. In the autism study, it was found that exacerbation of the oxidative stress response led to mitochondrial dysfunction, which in turn led to abnormal energy metabolism .
Purine Metabolism Studies
PC(20:4(5Z,8Z,11Z,14Z)/16:0) is also linked with purine metabolism . Therefore, it can be used in studies aiming to understand the role of purine metabolism in various diseases.
Sulfur Metabolism and Carnitine Biosynthesis Studies
The compound is associated with sulfur metabolism and carnitine biosynthesis . It can be used in research focused on these metabolic pathways.
Preparation of Auto-Oxidised Phospholipid
PC(20:4(5Z,8Z,11Z,14Z)/16:0) is suitable for use in the preparation of auto-oxidised phospholipid for electrospray ionisation mass spectroscopic (ESI-MS) analysis .
Liposome Preparation
This compound can be used in liposome preparation for the treatment of organoid .
Mechanism of Action
Target of Action
The primary target of PC(20:4(5Z,8Z,11Z,14Z)/16:0), also known as 1,2-diacyl-sn-glycero-3-phosphocholine , is the cell membrane. This compound is a type of phosphatidylcholine, a class of phospholipids that are a major component of all cell membranes . They play a crucial role in maintaining the structural integrity of the cell and regulating the fluidity of the membranes .
Mode of Action
PC(20:4(5Z,8Z,11Z,14Z)/16:0) interacts with its targets by integrating into the cell membrane. The hydrophilic head of the molecule interacts with the aqueous environment outside and inside the cell, while the hydrophobic fatty acid tails align towards the center of the membrane, away from the water . This orientation results in the formation of a lipid bilayer, which is the fundamental structure of the cell membrane .
Biochemical Pathways
PC(20:4(5Z,8Z,11Z,14Z)/16:0) is involved in several biochemical pathways. It is synthesized via two pathways in higher eukaryotes: the triple methylation of phosphatidylethanolamine and the cytidine diphosphate (CDP)-choline pathway . It is also a precursor for various second messengers like phosphatidic acid, lysophosphatidic acid, and diacylglycerol .
Pharmacokinetics
The pharmacokinetics of PC(20:4(5Z,8Z,11Z,14Z)/16:0) largely depend on its absorption, distribution, metabolism, and excretion (ADME) properties. As a lipid molecule, it is well-absorbed in the gastrointestinal tract and distributed throughout the body, particularly in cell membranes . It is metabolized in the liver and other tissues, and its metabolites are excreted primarily in the urine .
Result of Action
The action of PC(20:4(5Z,8Z,11Z,14Z)/16:0) at the molecular and cellular level results in the maintenance of cell membrane integrity and fluidity . It also plays a role in cell signaling as a precursor to several second messengers . These effects contribute to the proper functioning of cells and, consequently, the overall health of the organism .
Action Environment
The action, efficacy, and stability of PC(20:4(5Z,8Z,11Z,14Z)/16:0) can be influenced by various environmental factors. For instance, changes in temperature and pH can affect the fluidity of the cell membrane and, therefore, the function of phosphatidylcholines . Additionally, the presence of other lipids and proteins in the cell membrane can also affect the integration and function of PC(20:4(5Z,8Z,11Z,14Z)/16:0) .
Future Directions
Future research on PC(20:4(5Z,8Z,11Z,14Z)/16:0) may focus on its roles in health and disease. For example, changes in the composition of phosphatidylcholines in the membrane have been linked to various diseases, including cancer and neurodegenerative disorders . Understanding these changes could lead to new diagnostic and therapeutic strategies .
properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,28,30,42H,6-13,15,17-19,22,24,26-27,29,31-41H2,1-5H3/b16-14-,21-20-,25-23-,30-28-/t42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDHBQQGURLBGJ-IVFHWKNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647289 | |
| Record name | (2R)-2-(Hexadecanoyloxy)-3-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(20:4(5Z,8Z,11Z,14Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
PC(20:4(5Z,8Z,11Z,14Z)/16:0) | |
CAS RN |
35418-58-7 | |
| Record name | (2R)-2-(Hexadecanoyloxy)-3-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




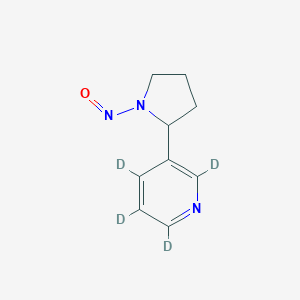
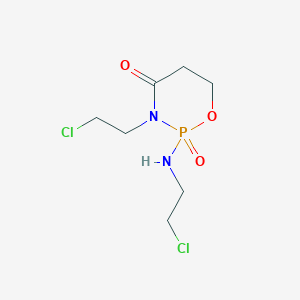
![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)




